molecular formula C18H27ClN2O3 B3939618 Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B3939618
M. Wt: 354.9 g/mol
InChI Key: IUKXUNHOFGCHRQ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves multiple steps. One common method includes the reaction of ethyl piperidine-3-carboxylate with 3-methylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form the intermediate product. This intermediate is then reacted with 3-oxopropyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aniline moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine or aniline derivatives.

Scientific Research Applications

Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: A precursor in the synthesis of the target compound.

    3-methylaniline: Another precursor used in the synthesis.

    Piperidine derivatives: A broad class of compounds with similar structural features.

Uniqueness

Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16;/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKXUNHOFGCHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

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